4-phenyl-1H-imidazole-5-carbaldehyde
Description
4-Phenyl-1H-imidazole-5-carbaldehyde is an aromatic heterocyclic compound featuring an imidazole core substituted with a phenyl group at position 4 and a formyl group at position 4. The formyl group at position 5 makes it a versatile intermediate in organic synthesis, particularly for constructing Schiff bases, coordination complexes, or pharmacologically active molecules .
Properties
Molecular Formula |
C10H8N2O |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
4-phenyl-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H8N2O/c13-6-9-10(12-7-11-9)8-4-2-1-3-5-8/h1-7H,(H,11,12) |
InChI Key |
XNRFNVMAYPXUOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC=N2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, physical properties, and synthetic routes:
Key Observations
Substituent Effects on Melting Points :
- Electron-withdrawing groups (e.g., Cl in ) and aromatic bulk (e.g., indole in ) correlate with higher melting points (>200°C for brominated/iodinated analogs in vs. 159–160°C for methoxy-substituted derivatives).
- The methyl group in 4-Methyl-1H-imidazole-5-carbaldehyde reduces symmetry, resulting in a moderate melting point (165–166°C).
Synthetic Flexibility :
- Aldehyde-containing imidazoles (e.g., ) are typically synthesized via condensation reactions involving aldehydes, amines, and carbonylating agents (e.g., TOSMIC in ).
- Ester derivatives (e.g., ) exhibit lower melting points (106–158°C) due to reduced intermolecular hydrogen bonding compared to carbaldehydes.
Spectroscopic Signatures :
- The formyl group in 4-phenyl-1H-imidazole-5-carbaldehyde analogs shows characteristic IR stretches at ~1680–1700 cm⁻¹ (C=O) and $^1$H NMR signals at δ 9.5–10.0 ppm (CHO) .
- Aromatic protons in phenyl-substituted derivatives resonate at δ 7.2–8.0 ppm, with splitting patterns dependent on substitution .
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